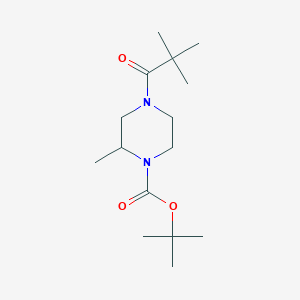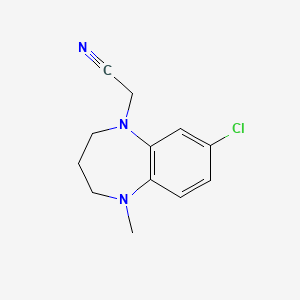
3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MIPTP and has a molecular weight of 292.4 g/mol. MIPTP is a thiazolidinone derivative that is structurally similar to the well-known drug pioglitazone.
Mecanismo De Acción
The exact mechanism of action of MIPTP is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
MIPTP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects. MIPTP has also been shown to decrease levels of pro-inflammatory cytokines and increase levels of anti-inflammatory cytokines. Additionally, MIPTP has been shown to decrease tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIPTP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. MIPTP is also stable under a variety of conditions, making it easy to handle and store. However, MIPTP has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MIPTP. One area of research is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another area of research is to investigate its anti-inflammatory and anti-cancer properties and potential use in the treatment of these diseases. Additionally, future research could focus on improving the solubility of MIPTP in water to make it easier to work with in lab experiments.
Métodos De Síntesis
MIPTP can be synthesized using a multi-step synthetic route that involves the reaction of 7-methylindole-3-carboxaldehyde with thiosemicarbazide to form 7-methyl-1H-indole-3-carbohydrazide. This intermediate is then reacted with ethyl bromoacetate to form 3-(7-methyl-1H-indol-3-yl)propanoic acid ethyl ester, which is further reacted with thiosemicarbazide to form the final product MIPTP.
Aplicaciones Científicas De Investigación
MIPTP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. MIPTP has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. MIPTP has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-3-2-4-13-12(9-16-15(11)13)5-6-14(18)17-7-8-19-10-17/h2-4,9,16H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVBAKDUUXHYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCC(=O)N3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)